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Compound of Interest

Compound Name: (Sar1)-Angiotensin II

Cat. No.: B15142852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Sar1)-Angiotensin II is a potent synthetic analog of the endogenous vasoconstrictor peptide,

Angiotensin II. This technical guide provides an in-depth overview of its core characteristics,

including its structure, synthesis, and the signaling pathways it modulates. The information is

tailored for researchers, scientists, and professionals involved in drug development and

cardiovascular research.

Structure of (Sar1)-Angiotensin II
(Sar1)-Angiotensin II is an octapeptide with the amino acid sequence Sar-Arg-Val-Tyr-Ile-His-

Pro-Phe.[1][2][3] The key structural modification in this analog is the substitution of the naturally

occurring L-Aspartic acid at position 1 with Sarcosine (Sar), which is N-methylglycine.[4] This

substitution confers resistance to degradation by aminopeptidases, thereby prolonging its

biological half-life compared to native Angiotensin II.

Property Value

Amino Acid Sequence Sar-Arg-Val-Tyr-Ile-His-Pro-Phe

Molecular Formula C49H71N13O10

Molecular Weight 1002.17 g/mol [1]

Key Modification Sarcosine at position 1
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Synthesis of (Sar1)-Angiotensin II
The synthesis of (Sar1)-Angiotensin II is typically achieved through Solid-Phase Peptide

Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition

of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis
(Fmoc/tBu)
This protocol outlines the manual synthesis of (Sar1)-Angiotensin II on a rink amide resin.

Materials:

Rink Amide resin

Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-

OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Sar-OH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane)

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Diethyl ether

Acetonitrile

Water (HPLC grade)

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
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First Amino Acid Coupling (Fmoc-Phe-OH):

Activate Fmoc-Phe-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF

for 5 minutes.

Add the activated amino acid solution to the swollen resin and shake for 2 hours.

Wash the resin with DMF (3x) and DCM (3x).

Fmoc Deprotection:

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

Drain and repeat the piperidine treatment for 15 minutes.

Wash the resin with DMF (5x) and DCM (3x).

Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in

the sequence (Pro, His, Ile, Tyr, Val, Arg, Sar).

Cleavage and Deprotection:

Wash the final peptide-resin with DCM and dry under vacuum.

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide and decant the ether.

Wash the peptide pellet with cold diethyl ether (2x).

Purification:

Dissolve the crude peptide in a minimal amount of acetonitrile/water.
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Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)

on a C18 column.

Characterization: Confirm the identity and purity of the synthesized peptide by mass

spectrometry and analytical HPLC.

Rink Amide Resin Swell Resin
in DMF

Couple Fmoc-AA-OH
(HBTU/HOBt/DIPEA)

Wash
(DMF, DCM)

Fmoc Deprotection
(20% Piperidine/DMF)

Wash
(DMF, DCM)

Repeat for
all Amino Acids

Next Amino Acid

Cleavage from Resin
(TFA Cocktail)

Final Amino Acid Precipitate with
Cold Ether

RP-HPLC
Purification

Mass Spec &
Analytical HPLC

Click to download full resolution via product page

Figure 1: Solid-Phase Peptide Synthesis Workflow for (Sar1)-Angiotensin II.

Signaling Pathways of (Sar1)-Angiotensin II
(Sar1)-Angiotensin II exerts its physiological effects by binding to and activating Angiotensin II

receptors, primarily the AT1 and AT2 receptors. These are G-protein coupled receptors

(GPCRs) that trigger distinct downstream signaling cascades.

AT1 Receptor Signaling
The AT1 receptor is the primary mediator of the well-known effects of Angiotensin II, including

vasoconstriction, aldosterone release, and cell growth.[5] Activation of the AT1 receptor by

(Sar1)-Angiotensin II initiates a signaling cascade predominantly through the Gq/11 and Gi/o

pathways.[5]

Gq/11 Pathway: Binding of (Sar1)-Angiotensin II to the AT1 receptor activates the Gq/11

protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the

release of intracellular calcium (Ca2+).[6] The rise in intracellular Ca2+ and the activation of
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protein kinase C (PKC) by DAG are central to many of the physiological responses, such as

smooth muscle contraction.

Gi/o Pathway: The activated AT1 receptor can also couple to Gi/o proteins, leading to the

inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5]
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Figure 2: Simplified AT1 Receptor Signaling Pathway via Gq/11.
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AT2 Receptor Signaling
The functions of the AT2 receptor are generally considered to counteract the effects of the AT1

receptor, promoting vasodilation, anti-proliferation, and apoptosis.[5] The signaling mechanisms

of the AT2 receptor are less well-defined than those of the AT1 receptor but are thought to

involve G-protein independent pathways and the activation of phosphatases.

Quantitative Biological Data
The biological activity of (Sar1)-Angiotensin II is characterized by its binding affinity to

angiotensin receptors and its functional potency in eliciting a cellular response.

Parameter Receptor Value Species/System

Kd AT1 1.2 nM
Ovine tissues

([Sar1,Ile8]-Ang II)[2]

Kd AT2 0.3 nM
Ovine tissues

([Sar1,Ile8]-Ang II)[2]

EC50 AT1 ~1 nM

COS-1 cells (IP

production for

[Sar1]Ang II)[7]

Note: Data for the closely related analog [Sar1,Ile8]-Angiotensin II is included for comparative

purposes. The EC50 value is estimated from graphical data.

Experimental Protocols for Biological
Characterization
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity

of (Sar1)-Angiotensin II to angiotensin receptors.

Materials:

Cell membranes expressing AT1 or AT2 receptors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://www.benchchem.com/product/b15142852?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19513646/
https://pubmed.ncbi.nlm.nih.gov/19513646/
https://onelab.andrewalliance.com/library/ace-inhibition-assay-eq01KwkQ
https://www.benchchem.com/product/b15142852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radiolabeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]-Ang II)

Unlabeled (Sar1)-Angiotensin II (competitor)

Binding buffer

Glass fiber filters

Scintillation counter

Procedure:

Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the

absence or presence of increasing concentrations of unlabeled (Sar1)-Angiotensin II.

After incubation to equilibrium, separate the bound and free radioligand by rapid filtration

through glass fiber filters.

Wash the filters to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Plot the percentage of specific binding against the logarithm of the competitor concentration

to generate a competition curve.

Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and

subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
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Radioligand & Competitor

Rapid Filtration through
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Wash Filters to
Remove Unbound Ligand
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(Scintillation Counter)
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Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay
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This protocol outlines a method to measure the functional potency of (Sar1)-Angiotensin II in
stimulating intracellular calcium release.

Materials:

Cells expressing the AT1 receptor

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

(Sar1)-Angiotensin II

Assay buffer

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

Culture cells expressing the AT1 receptor in a multi-well plate.

Load the cells with a calcium-sensitive fluorescent dye.

Wash the cells to remove excess dye.

Stimulate the cells with varying concentrations of (Sar1)-Angiotensin II.

Measure the change in fluorescence intensity over time, which corresponds to the change in

intracellular calcium concentration.

Plot the peak fluorescence response against the logarithm of the agonist concentration to

generate a dose-response curve.

Calculate the EC50 (concentration of agonist that produces 50% of the maximal response).

This technical guide provides a foundational understanding of (Sar1)-Angiotensin II for

researchers and professionals in the field. The detailed protocols and structured data are

intended to facilitate experimental design and interpretation. Further investigation into the

nuanced signaling pathways and the development of more selective analogs remains an active

area of research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15142852?utm_src=pdf-custom-synthesis
https://academic.oup.com/ajh/article/12/12/1201/117159
https://pubmed.ncbi.nlm.nih.gov/19513646/
https://pubmed.ncbi.nlm.nih.gov/19513646/
https://pubmed.ncbi.nlm.nih.gov/4362229/
https://pubmed.ncbi.nlm.nih.gov/4362229/
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4427029/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4427029/
https://onelab.andrewalliance.com/library/ace-inhibition-assay-eq01KwkQ
https://www.benchchem.com/product/b15142852#sar1-angiotensin-ii-structure-and-synthesis
https://www.benchchem.com/product/b15142852#sar1-angiotensin-ii-structure-and-synthesis
https://www.benchchem.com/product/b15142852#sar1-angiotensin-ii-structure-and-synthesis
https://www.benchchem.com/product/b15142852#sar1-angiotensin-ii-structure-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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